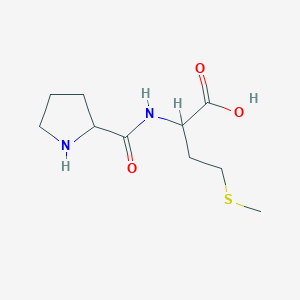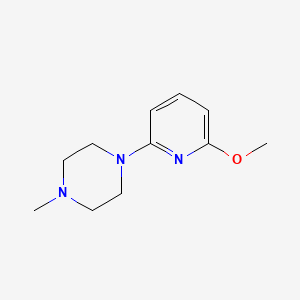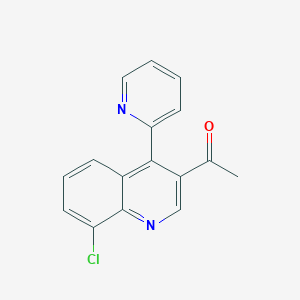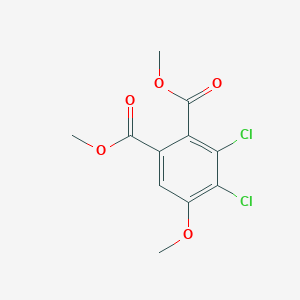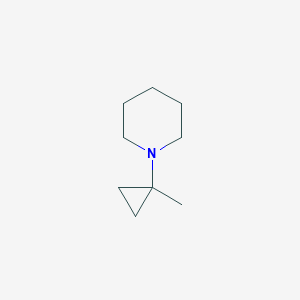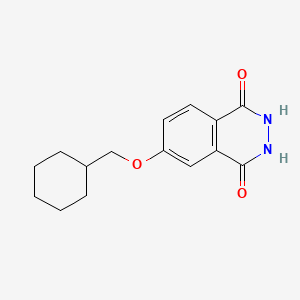
Parp10/15-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parp10/15-IN-3: is a potent dual inhibitor of poly(ADP-ribose) polymerase 10 (PARP10) and poly(ADP-ribose) polymerase 15 (PARP15). These enzymes play crucial roles in DNA repair and cellular stress responses. This compound has shown promise in scientific research due to its ability to inhibit these enzymes, making it a valuable tool in studying cellular processes and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp10/15-IN-3 typically involves multi-step organic synthesis techniques. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as aromatic compounds and amine derivatives.
Formation of Key Intermediates: : Key intermediates are formed through reactions such as nitration, reduction, and acylation.
Coupling Reactions: : The intermediates are then coupled using reagents like coupling agents (e.g., EDC, HATU) to form the core structure of this compound.
Final Steps: : The final steps often involve purification techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires careful optimization of reaction conditions to ensure consistency and yield. Large-scale reactors and automated systems are often used to maintain the quality and purity of the compound.
化学反应分析
Types of Reactions
Parp10/15-IN-3 undergoes various chemical reactions, including:
Oxidation: : this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Various nucleophiles (e.g., amines, alcohols) and leaving groups (e.g., halides)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学研究应用
Parp10/15-IN-3 has several scientific research applications, including:
Chemistry: : Used as a tool to study the mechanisms of PARP10 and PARP15 in DNA repair and cellular stress responses.
Biology: : Investigates the role of PARP enzymes in various biological processes and their impact on cell viability.
Medicine: : Explored for potential therapeutic applications in cancer treatment, as PARP inhibitors are known to sensitize cancer cells to chemotherapy and radiotherapy.
Industry: : Utilized in the development of new drugs and therapeutic agents targeting PARP enzymes.
作用机制
Parp10/15-IN-3 exerts its effects by inhibiting the activity of PARP10 and PARP15. These enzymes are involved in the ADP-ribosylation of target proteins, which is crucial for DNA repair and cellular stress responses. By inhibiting these enzymes, this compound disrupts these processes, leading to increased cellular stress and potential cell death.
Molecular Targets and Pathways
PARP10 and PARP15: : The primary molecular targets of this compound.
DNA Repair Pathways: : Inhibition of PARP enzymes affects DNA repair mechanisms, leading to accumulation of DNA damage.
Cell Death Pathways: : Increased cellular stress can trigger apoptosis (programmed cell death).
相似化合物的比较
Parp10/15-IN-3 is compared with other PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib
Similar Compounds
Olaparib: : Targets PARP1 and PARP2.
Rucaparib: : Targets PARP1 and PARP2.
Niraparib: : Targets PARP1 and PARP2.
OUL232: : Targets PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15.
属性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19) |
InChI 键 |
PCAWJIMDNGAMRA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


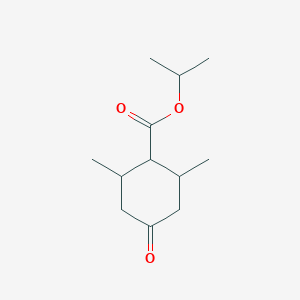

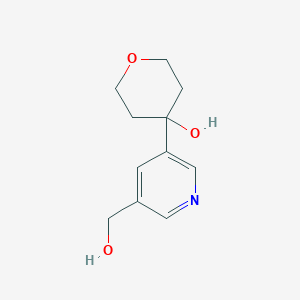

![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

